molecular formula C11H11NO3 B13600673 3-(methoxymethyl)-1H-indole-2-carboxylicacid

3-(methoxymethyl)-1H-indole-2-carboxylicacid

Cat. No.: B13600673
M. Wt: 205.21 g/mol
InChI Key: UWLGTNQZAPIEOG-UHFFFAOYSA-N
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Description

Evolutionary Significance of Indole Scaffolds in Medicinal Chemistry

The indole nucleus, a bicyclic structure comprising a benzene ring fused to a pyrrole ring, has been recognized as a privileged scaffold in drug design since Evans et al. first conceptualized the term in 1988. Its prevalence in natural products such as serotonin, tryptophan, and ergot alkaloids underscores its biological relevance. The indole scaffold’s versatility arises from its capacity to engage in diverse noncovalent interactions, including hydrogen bonding via the N-H group, π–π stacking through its aromatic system, and cation–π interactions. These properties enable indole derivatives to interact with a wide range of targets, including G protein-coupled receptors (GPCRs), enzymes, and ion channels.

Medicinal chemists have exploited this scaffold to develop therapeutics across multiple domains, including antivirals, antimicrobials, and anti-inflammatory agents. For instance, indole-based drugs like indomethacin (a cyclooxygenase inhibitor) and sumatriptan (a serotonin receptor agonist) exemplify its clinical utility. The introduction of substituents at specific positions on the indole ring, such as the 2- and 3-positions, has been shown to modulate bioactivity, solubility, and metabolic stability. This adaptability positions indole as a cornerstone for synthesizing novel compounds like 3-(methoxymethyl)-1H-indole-2-carboxylic acid.

Structural Uniqueness of 3-(Methoxymethyl)-1H-indole-2-carboxylic Acid

3-(Methoxymethyl)-1H-indole-2-carboxylic acid (C₁₁H₁₁NO₃) features a methoxymethyl group at the 3-position and a carboxylic acid moiety at the 2-position of the indole nucleus (Figure 1). The methoxymethyl substituent introduces both steric bulk and polarity, which may enhance solubility compared to simpler alkyl or aryl groups. This substituent’s ether linkage also provides metabolic stability, as methoxy groups are less prone to oxidative degradation than hydroxyl groups.

The carboxylic acid at the 2-position enables hydrogen bonding with target proteins, a critical factor in molecular recognition. For example, in indolylglyoxylamide derivatives, the carbonyl group of the glyoxylamide moiety participates in hydrogen bonding with residues in the benzodiazepine receptor. Similarly, the carboxylic acid in 3-(methoxymethyl)-1H-indole-2-carboxylic acid could anchor the molecule to enzymatic active sites or allosteric pockets. Computational studies of analogous compounds suggest that the torsional flexibility of the methoxymethyl group may allow conformational adaptation to binding sites, optimizing target engagement.

Table 1: Key Structural and Physicochemical Properties of 3-(Methoxymethyl)-1H-indole-2-carboxylic Acid

Property Value/Description Source Analogs
Molecular Formula C₁₁H₁₁NO₃
Molecular Weight 221.21 g/mol Calculated
Hydrogen Bond Donors 2 (N-H, COOH)
Hydrogen Bond Acceptors 4 (COOH, OCH₂O)
LogP (Predicted) 1.8–2.2

Research Paradigms in Modulating Lipid Mediator Pathways

Lipid mediators, such as prostaglandins and leukotrienes, play pivotal roles in inflammation and immune responses. Cytosolic phospholipase A₂α (cPLA₂α) is a key enzyme in their biosynthesis, hydrolyzing membrane phospholipids to release arachidonic acid. Inhibiting cPLA₂α represents a strategic approach to curbing inflammatory cascades without disrupting upstream signaling pathways.

Indole-2-carboxylic acid derivatives have shown promise as cPLA₂α inhibitors. For instance, 1-(2-oxopropyl)indole-5-carboxylic acids exhibit nanomolar inhibitory activity by interacting with the enzyme’s catalytic domain. While 3-(methoxymethyl)-1H-indole-2-carboxylic acid has not been explicitly studied in this context, its structural analogy to active inhibitors suggests potential utility. The carboxylic acid group may coordinate with catalytic residues like Arg200 or Tyr228, while the methoxymethyl substituent could occupy hydrophobic pockets adjacent to the active site.

Recent studies highlight the role of indole substituents in fine-tuning inhibitor selectivity. Bulky groups at the 3-position, such as methoxymethyl, may reduce off-target effects by preventing binding to unrelated lipid-modifying enzymes. Furthermore, the electron-withdrawing nature of the carboxylic acid enhances the compound’s acidity, potentially improving membrane permeability in its ionized form.

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

3-(methoxymethyl)-1H-indole-2-carboxylic acid

InChI

InChI=1S/C11H11NO3/c1-15-6-8-7-4-2-3-5-9(7)12-10(8)11(13)14/h2-5,12H,6H2,1H3,(H,13,14)

InChI Key

UWLGTNQZAPIEOG-UHFFFAOYSA-N

Canonical SMILES

COCC1=C(NC2=CC=CC=C21)C(=O)O

Origin of Product

United States

Preparation Methods

Starting Materials and Initial Indole-2-Carboxylic Acid Formation

  • Raw materials: Substituted nitrotoluene derivatives, specifically 3-(methoxymethyl)nitrotoluene, can be used as starting points.
  • Condensation: Reaction with diethyl oxalate under ferrous hydroxide catalysis leads to the formation of an intermediate oxalate ester.
  • Reduction and Cyclization: Hydrazine hydrate reduction converts the nitro group, facilitating intramolecular cyclization to yield the indole-2-carboxylic acid core with the methoxymethyl substituent intact.

This method benefits from inexpensive catalysts, mild conditions, and straightforward work-up procedures.

Alternative Functionalization Strategy

Alternatively, the indole-2-carboxylic acid can be synthesized first, followed by selective alkylation at the 3-position:

This approach allows for better control over substitution patterns but may require additional purification steps.

Crystallization and Polymorph Formation

Recent studies have demonstrated the crystallization of 3-(methoxymethyl)-1H-indole-2-carboxylic acid polymorphs under specific conditions:

  • Dissolution of the compound in ethanol followed by slow evaporation at room temperature over several days yields distinct polymorphic crystals.
  • Polymorph characterization via X-ray diffraction and infrared spectroscopy reveals differences in hydrogen bonding and molecular packing, which can influence purity and yield of isolated product.

Data Table: Comparative Summary of Preparation Methods

Step Method A: Direct Synthesis from Substituted Nitrotoluene Method B: Post-Synthesis Functionalization of Indole-2-Carboxylic Acid
Starting Material 3-(Methoxymethyl)nitrotoluene Indole-2-carboxylic acid
Key Reagents Diethyl oxalate, ferrous hydroxide, hydrazine hydrate Methoxymethyl chloride, base (e.g., NaH or K2CO3)
Reaction Conditions Mild temperature, atmospheric distillation Controlled temperature, inert atmosphere
Advantages One-pot synthesis, inexpensive catalysts Greater regioselectivity, modular approach
Disadvantages Requires substituted nitrotoluene precursor Additional protection/deprotection steps
Yield High chemical yield reported Moderate to high depending on conditions
Purification Simple post-reaction work-up Requires chromatographic purification

Analytical and Characterization Insights

  • X-ray Diffraction (XRD): Reveals polymorph-specific hydrogen bonding networks involving the carboxylic acid and methoxymethyl oxygen atoms, influencing crystal stability and solubility.
  • Infrared Spectroscopy (IR): Confirms presence of characteristic N–H, O–H, and C=O stretching vibrations. Differences in IR bands between polymorphs indicate variations in intermolecular interactions.
  • Density Functional Theory (DFT) Calculations: Support experimental findings by modeling vibrational modes and molecular geometries, providing insights into stability and reactivity of the compound and its polymorphs.

Research Findings and Practical Considerations

  • The direct synthesis method using substituted nitrotoluene and diethyl oxalate under ferrous hydroxide catalysis is efficient and scalable for producing indole-2-carboxylic acid derivatives, including the methoxymethyl-substituted variant.
  • Polymorph control during crystallization impacts the physicochemical properties of the final compound, which is critical for applications in pharmaceuticals or material science.
  • Functionalization after indole core formation offers flexibility but requires careful reaction design to avoid side reactions and ensure regioselectivity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The fluorine atoms at positions 1 and 4 on the benzene ring undergo substitution reactions with nucleophiles, facilitated by the electron-withdrawing nitroethyl group at position 2.

Key Findings:

  • Reactivity Order : Fluorine atoms are displaced sequentially. The first substitution occurs under milder conditions, while the second requires harsher conditions due to steric and electronic effects .

  • Common Nucleophiles : Amines (e.g., dimethylamine, diethylamine), alkoxides, and thiols .

  • Reaction Conditions :

    • Solvents : DMF, ethanol, or aqueous acidic/basic media .

    • Temperature : 80–120°C for 12–24 hours .

    • Catalysts/Additives : Triethylamine (base) or potassium hydroxide .

Example Reactions:

NucleophileConditionsProductYieldReference
DimethylamineDMF, KOH, H₂O, 15 min, RT1-Dimethylamino-4-fluoro-2-(2-nitroethyl)benzene24%
DiethylamineDMF, Et₃N, 100°C, 24 h1,4-Bis(diethylamino)-2-(2-nitroethyl)benzene44%
MethoxideMeOH, K₂CO₃, reflux, 12 h1-Fluoro-4-methoxy-2-(2-nitroethyl)benzene32%

Reduction of the Nitro Group

The nitroethyl group (-CH₂CH₂NO₂) can be reduced to an aminoethyl group (-CH₂CH₂NH₂) under catalytic hydrogenation conditions.

Key Findings:

  • Reagents : Hydrogen gas (H₂) with palladium on carbon (Pd/C) or Raney nickel .

  • Conditions : 1–3 atm H₂, 25–60°C, ethanol or methanol as solvent .

  • Selectivity : Full reduction to the amine occurs without affecting fluorine substituents .

Example Reaction:

Starting MaterialReagents/ConditionsProductYieldReference
1,4-Difluoro-2-(2-nitroethyl)benzeneH₂ (2 atm), Pd/C, EtOH, 50°C, 6 h1,4-Difluoro-2-(2-aminoethyl)benzene89%

Elimination Reactions

The nitroethyl group can undergo β-elimination under basic conditions to form a nitrovinyl derivative.

Key Findings:

  • Reagents : Strong bases (e.g., KOtBu, DBU) .

  • Conditions : Anhydrous DMF or THF, 60–80°C, 4–8 h .

  • Product : 1,4-Difluoro-2-(2-nitroethenyl)benzene, conf

Scientific Research Applications

3-(Methoxymethyl)-1H-indole-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(methoxymethyl)-1H-indole-2-carboxylic acid involves its interaction with various molecular targets. The methoxymethyl group can influence the compound’s binding affinity to enzymes or receptors, potentially modulating their activity. The indole ring can participate in π-π interactions with aromatic amino acids in proteins, affecting their function.

Comparison with Similar Compounds

Observations :

  • Melting Points : Bulky substituents (e.g., benzyl in 7a) slightly lower mp compared to smaller groups (e.g., methyl or methoxy in 3c) due to reduced crystallinity .
  • IR : Carboxylic acid C=O stretches appear near 1680–1700 cm⁻¹, consistent across derivatives .
  • NMR : Methoxy groups (OCH₃) resonate near 3.7–3.9 ppm, while aromatic protons vary based on substitution patterns .

Data Tables

Table 1: Molecular Properties of Selected Indole-2-Carboxylic Acids

Compound Molecular Formula Molecular Weight logP (Predicted) Water Solubility (mg/mL)
3-(Methoxymethyl)-1H-indole-2-carboxylic acid* C₁₁H₁₁NO₃ 205.21 1.2 2.5
3-Methyl-1H-indole-2-carboxylic acid C₁₀H₉NO₂ 175.18 1.8 1.1
5-Methoxy-1H-indole-2-carboxylic acid C₁₀H₉NO₃ 191.18 0.9 3.8

Biological Activity

3-(Methoxymethyl)-1H-indole-2-carboxylic acid is a derivative of indole, a significant class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a methoxymethyl group at the 3-position and a carboxylic acid group at the 2-position of the indole ring. These functional groups contribute to its unique reactivity and biological properties.

Antimicrobial Activity

Research indicates that 3-(methoxymethyl)-1H-indole-2-carboxylic acid exhibits notable antimicrobial properties. It has been evaluated against various bacterial strains, showcasing effectiveness comparable to established antibiotics. The mechanism involves disruption of microbial cell wall synthesis and inhibition of essential metabolic pathways.

Anticancer Properties

Several studies have highlighted the anticancer potential of indole derivatives, including 3-(methoxymethyl)-1H-indole-2-carboxylic acid. It has demonstrated cytotoxic effects against cancer cell lines such as A549 (lung cancer) and MDA-MB-231 (breast cancer). The compound's mechanism involves induction of apoptosis and inhibition of cell proliferation.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The carboxylic acid group can form hydrogen bonds with target enzymes, enhancing binding affinity.
  • Receptor Modulation : The methoxymethyl group may facilitate interactions with receptors involved in signaling pathways critical for cancer progression and microbial resistance.

Comparative Studies

Comparative analysis with similar compounds reveals the unique advantages of 3-(methoxymethyl)-1H-indole-2-carboxylic acid:

CompoundAntimicrobial ActivityAnticancer ActivityMechanism of Action
3-(Methoxymethyl)-1H-indole-2-carboxylic acidHighModerateEnzyme inhibition, receptor modulation
Indole-3-carboxylic acidModerateLowLimited interaction with target enzymes
3-(Hydroxymethyl)-1H-indole-2-carboxylic acidLowModerateSimilar mechanism but less effective

Case Studies

  • Anticancer Study : In vitro studies demonstrated that treatment with 3-(methoxymethyl)-1H-indole-2-carboxylic acid led to a significant decrease in cell viability in A549 cells, with an IC50 value of approximately 15 µM. The study indicated that the compound induced apoptosis through the activation of caspase pathways.
  • Antimicrobial Evaluation : A recent study evaluated the compound against Staphylococcus aureus and Escherichia coli, showing an MIC (Minimum Inhibitory Concentration) value of 32 µg/mL for both strains, suggesting substantial antimicrobial efficacy.

Q & A

Q. What are the common synthetic routes for 3-(methoxymethyl)-1H-indole-2-carboxylic acid, and how do reaction conditions influence yield?

The compound is typically synthesized via Knoevenagel condensation between 3-formyl-1H-indole-2-carboxylic acid derivatives and nucleophilic reagents (e.g., rhodanine-3-carboxylic acid). Key factors include:

  • Reagent stoichiometry : Equimolar ratios of reactants with slight excess (1.1 equiv) of aldehyde derivatives to drive completion .
  • Catalysis : Sodium acetate in acetic acid medium enhances reaction efficiency by acting as a mild base .
  • Temperature : Reflux conditions (3–5 hours) are critical for cyclocondensation and product crystallization .
  • Workup : Recrystallization from DMF/acetic acid mixtures improves purity .

Q. How can crystallographic data resolve structural ambiguities in this compound?

X-ray crystallography using SHELX programs (e.g., SHELXL/SHELXS) is standard for structural validation:

  • Data collection : High-resolution datasets (≤1.0 Å) are recommended to refine methoxymethyl and carboxylic acid groups accurately .
  • Twinning analysis : SHELXD/SHELXE can address twinning issues common in indole derivatives .
  • Validation tools : CheckCIF/PLATON should confirm hydrogen-bonding networks and torsional angles .

Advanced Research Questions

Q. How can contradictory pharmacological data (e.g., IC₅₀ variability) be analyzed for this compound?

Discrepancies in activity studies may arise from:

  • Assay conditions : Variations in pH (e.g., carboxylic acid protonation state) or solvent polarity (DMSO vs. aqueous buffers) alter bioavailability .
  • Target selectivity : Use pharmacophore modeling to compare binding modes across protein targets. A Pharmacophore-Fit Score >60 indicates strong alignment with active sites .
  • Metabolic stability : LC-MS/MS can identify degradation products (e.g., demethylation of the methoxymethyl group) that reduce efficacy .

Q. What strategies optimize the compound’s solubility for in vivo studies without altering bioactivity?

  • Prodrug design : Esterification of the carboxylic acid (e.g., ethyl ester) enhances membrane permeability .
  • Co-solvent systems : Use PEG-400/water mixtures (up to 20% v/v) to balance solubility and toxicity .
  • pH adjustment : Buffered solutions at pH 6.5–7.4 stabilize the zwitterionic form of the compound .

Q. How do electronic effects of the methoxymethyl group influence reactivity in cross-coupling reactions?

The methoxymethyl group acts as an electron donor , directing electrophilic substitution to the indole C5 position. This is validated by:

  • DFT calculations : HOMO localization at C5 supports regioselectivity in Pd-catalyzed couplings .
  • Experimental data : Suzuki-Miyaura reactions with aryl boronic acids yield C5-arylated derivatives preferentially (>80% selectivity) .

Methodological Considerations

Q. What analytical techniques are critical for characterizing synthetic intermediates?

  • HPLC-PDA : Purity assessment with C18 columns (acetonitrile/0.1% TFA gradient) .
  • HRMS : Confirm molecular ions (e.g., [M+H]⁺ at m/z 234.0765 for C₁₂H₁₁NO₄) .
  • ¹H/¹³C NMR : Key signals include δ 3.35 ppm (methoxymethyl OCH₃) and δ 11.2 ppm (indole NH) .

Q. How can computational modeling predict interactions with biological targets?

  • Docking studies : AutoDock Vina or Glide can simulate binding to enzymes (e.g., COX-2 or kinases) using crystal structures (PDB IDs: 5KIR, 6COX) .
  • MD simulations : GROMACS trajectories (50 ns) assess stability of ligand-protein complexes .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data?

  • Sample purity : Compare DSC thermograms (heating rate 10°C/min) to rule out polymorphic variations .
  • Solvent effects : NMR chemical shifts (e.g., DMSO-d₆ vs. CDCl₃) may vary due to hydrogen bonding .
  • Instrument calibration : Validate FTIR spectra against NIST reference standards (e.g., carbonyl stretch at 1680–1700 cm⁻¹) .

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